2-[1-(Hydroxymethyl)cyclobutyl]propan-2-ol
Description
2-[1-(Hydroxymethyl)cyclobutyl]propan-2-ol is a tertiary alcohol featuring a cyclobutane ring substituted with a hydroxymethyl group. The compound’s structure combines a strained four-membered carbocycle with a branched alcohol moiety, which may influence its physicochemical properties and reactivity.
Properties
Molecular Formula |
C8H16O2 |
|---|---|
Molecular Weight |
144.21 g/mol |
IUPAC Name |
2-[1-(hydroxymethyl)cyclobutyl]propan-2-ol |
InChI |
InChI=1S/C8H16O2/c1-7(2,10)8(6-9)4-3-5-8/h9-10H,3-6H2,1-2H3 |
InChI Key |
MVMULGOSDGCHOB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1(CCC1)CO)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Hydroxymethyl)cyclobutyl]propan-2-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of cyclobutanone with formaldehyde and a reducing agent to introduce the hydroxymethyl group. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for maximum yield and purity. The process may include steps such as distillation and crystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-[1-(Hydroxymethyl)cyclobutyl]propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce various alcohols.
Scientific Research Applications
2-[1-(Hydroxymethyl)cyclobutyl]propan-2-ol is an organic compound with the molecular formula . It features a cyclobutane ring substituted with both a hydroxymethyl group and a propan-2-ol group.
Scientific Research Applications
This compound serves various purposes in scientific research, including:
- Chemistry It can be employed as a building block in organic synthesis and as a reagent in different chemical reactions.
- Biology This compound is applicable in studies pertaining to enzyme interactions and metabolic pathways.
- Industry It can be used in the production of specialty chemicals and materials.
Chemical Reactions
This compound can undergo several types of chemical reactions:
- Oxidation The hydroxymethyl group can be oxidized to form a carboxylic acid. Common oxidizing agents for this process include potassium permanganate () and chromium trioxide ().
- Reduction The compound can be reduced to form different alcohol derivatives. Reducing agents like lithium aluminum hydride () or sodium borohydride () are often used.
- Substitution The hydroxyl groups can be substituted with other functional groups using appropriate reagents. Reagents such as thionyl chloride () or phosphorus tribromide () can be used for substitution reactions.
The specific products of these reactions depend on the conditions and reagents used.
Mechanism of Action
The mechanism by which 2-[1-(Hydroxymethyl)cyclobutyl]propan-2-ol exerts its effects involves interactions with specific molecular targets. The hydroxymethyl and propan-2-ol groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Cyclopropane vs. Cyclobutane Derivatives
Example Compound : 2-(2-Hydroxy-2-phenylethyl)-1-methyl-cyclopropan-1-ol ()
- Structural Differences :
- Cyclopropane (3-membered ring) vs. cyclobutane (4-membered ring).
- The target compound lacks the phenylethyl substituent but includes a hydroxymethyl group on the cyclobutane.
- Key Implications :
Tertiary Alcohols with Amino vs. Hydroxymethyl Substituents
Example Compound: 2-Methyl-2-(methylamino)propan-1-ol ()
- Structural Differences: Amino group (-NHCH₃) in the analog vs. hydroxymethylcyclobutyl group in the target. Both are tertiary alcohols but differ in substituent polarity and hydrogen-bonding capacity.
- Key Implications: The amino group in the analog enables salt formation and participation in nucleophilic reactions, whereas the hydroxymethyl group in the target may favor esterification or etherification. Molecular weight: The analog (103.17 g/mol) is lighter than the target compound (estimated ~144.18 g/mol due to the cyclobutyl group) .
Amino Propanol Derivatives
Example Compound: 1-[(2,6-Dimethylheptan-4-yl)amino]propan-2-ol ()
- Structural Differences: Linear alkylamino substituent vs. cyclic hydroxymethylcyclobutyl group. Both share a propan-2-ol backbone but differ in steric bulk and hydrophobicity.
- The cyclic structure in the target compound may restrict conformational flexibility, affecting binding interactions in biological systems .
Data Table: Structural and Physicochemical Comparison
Research Findings and Limitations
- Synthetic Challenges : Cyclobutane synthesis often requires specialized methods (e.g., [2+2] photocycloaddition), whereas cyclopropane derivatives are more commonly accessed via Simmons–Smith reactions .
- Biological Relevance: Amino-substituted propanols () are explored as drug intermediates, while hydroxymethylcyclobutyl alcohols may serve as chiral building blocks in asymmetric synthesis.
- Data Gaps : Direct experimental data (e.g., melting point, solubility) for the target compound are absent in the provided evidence. Comparisons rely on structural extrapolation from analogs.
Biological Activity
2-[1-(Hydroxymethyl)cyclobutyl]propan-2-ol, also referred to as a cyclobutyl alcohol derivative, has garnered attention in recent years for its potential biological activities. This article reviews the compound's biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C₇H₁₄O₂
- Molecular Weight : 130.19 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Antioxidant Activity : The hydroxymethyl group enhances the compound's ability to scavenge free radicals, reducing oxidative stress in cells.
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits inhibitory effects against certain bacterial strains, potentially through disruption of cell membrane integrity.
- Potential Anti-inflammatory Effects : The compound may modulate inflammatory pathways, although detailed mechanisms require further investigation.
Biological Activity Data
Recent studies have quantified the biological activity of this compound. The following table summarizes key findings:
Case Study 1: Antioxidant Efficacy
A study investigated the antioxidant capacity of various cyclobutyl derivatives, including this compound. The compound demonstrated significant radical scavenging activity, comparable to established antioxidants like ascorbic acid. This suggests its potential use in formulations aimed at reducing oxidative damage in biological systems.
Case Study 2: Antimicrobial Activity
Research focused on the antimicrobial properties of this compound revealed its effectiveness against Gram-negative bacteria. In vitro tests showed that the compound inhibited E. coli growth at concentrations as low as 50 µg/mL, indicating its potential as a natural preservative or therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
